tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-, (1S-(1R*,2S*,3S*,4S*(R*)))- is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, hydroxyl groups, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups like tert-butoxycarbonyl (Boc), coupling agents such as dicyclohexylcarbodiimide (DCC), and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, inhibition of enzyme activity, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Histidinamide, N-((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)- include other histidinamide derivatives and peptides with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
107600-10-2 |
---|---|
Molecular Formula |
C37H60N6O7 |
Molecular Weight |
700.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimethyl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C37H60N6O7/c1-10-24(6)19-39-35(48)30(23(4)5)32(45)31(44)27(16-22(2)3)41-34(47)29(18-26-20-38-21-40-26)42-33(46)28(17-25-14-12-11-13-15-25)43-36(49)50-37(7,8)9/h11-15,20-24,27-32,44-45H,10,16-19H2,1-9H3,(H,38,40)(H,39,48)(H,41,47)(H,42,46)(H,43,49)/t24-,27-,28-,29-,30+,31+,32+/m0/s1 |
InChI Key |
PIKMEJCYGLUULJ-YHCBXFNRSA-N |
SMILES |
CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
Isomeric SMILES |
CC[C@H](C)CNC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O)C(C)C |
Canonical SMILES |
CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O)O |
107600-10-2 | |
Synonyms |
tert-butyl N-[(1S)-1-[[(1S)-1-[[(4S,5R,6R,7R)-5,6-dihydroxy-2,8-dimeth yl-7-[[(2S)-2-methylbutyl]carbamoyl]nonan-4-yl]carbamoyl]-2-(3H-imidaz ol-4-yl)ethyl]carbamoyl]-2-phenyl-ethyl]carbamate |
Origin of Product |
United States |
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